molecular formula C22H25N3OS B14239265 N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide CAS No. 365430-60-0

N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide

Cat. No.: B14239265
CAS No.: 365430-60-0
M. Wt: 379.5 g/mol
InChI Key: DROVXDPWXBRUAL-UHFFFAOYSA-N
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Description

N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyridine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the propanamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Shares structural similarities but differs in the presence of an indole ring.

    3,4-Methylenedioxyphenylpropan-2-one: Similar in terms of the propanamide group but has a different core structure.

Uniqueness

N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

365430-60-0

Molecular Formula

C22H25N3OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-[4-[2-ethyl-4-(3-propan-2-ylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide

InChI

InChI=1S/C22H25N3OS/c1-5-19(26)24-18-13-17(10-11-23-18)22-21(25-20(6-2)27-22)16-9-7-8-15(12-16)14(3)4/h7-14H,5-6H2,1-4H3,(H,23,24,26)

InChI Key

DROVXDPWXBRUAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC)C3=CC(=CC=C3)C(C)C

Origin of Product

United States

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